![molecular formula C13H6ClF3N2O B2407627 6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile CAS No. 338749-70-5](/img/structure/B2407627.png)
6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
The compound “6-(2-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a chlorophenyl group (a benzene ring with a chlorine atom), a hydroxy group (-OH), and a nitrile group (-CN). The presence of these functional groups suggests that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl, chlorophenyl, hydroxy, and nitrile groups would all contribute to the overall structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethyl group could potentially undergo various reactions, including nucleophilic substitution and addition . The nitrile group could also be reactive, particularly in the presence of strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research Context : The compound has been used in the synthesis of antimicrobial agents. For instance, a study synthesized derivatives with potential antimicrobial activity against various bacteria and fungi (Guna et al., 2015).
Application in Plastic Industry
- Research Context : Some studies have focused on the synthesis of biocidal compounds for use in the plastic industry, with this compound being a key ingredient in the synthesis process (Zaiton et al., 2018).
Structural Analysis and Characterization
- Research Context : The structural analysis and crystal structure of related nicotinonitrile compounds have been studied, providing insights into their molecular configurations (Yang et al., 2011).
Synthesis and Biological Activity
- Research Context : There's research on the synthesis and biological activity of various nicotinonitrile derivatives, which includes assessing their antibacterial and antifungal properties (Bhuva et al., 2015).
Antioxidant and Anti-inflammatory Activity
- Research Context : Investigations into the antioxidant and anti-inflammatory activities of nicotinonitrile derivatives have been conducted, highlighting their potential in pharmacological applications (Al-Hazmy et al., 2022).
Synthesis and Alkylation Studies
- Research Context : Some studies focus on the synthesis and alkylation of nicotinonitrile derivatives, contributing to the understanding of their chemical properties and potential applications (Krivokolysko et al., 2001).
Future Directions
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant impacts in the agrochemical and pharmaceutical industries, suggesting they likely interact with multiple biochemical pathways .
Result of Action
The use of tfmp derivatives in the agrochemical industry for crop protection suggests they have significant biological activity .
properties
IUPAC Name |
6-(2-chlorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2O/c14-10-4-2-1-3-7(10)11-5-9(13(15,16)17)8(6-18)12(20)19-11/h1-5H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBPAQJYELTHHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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